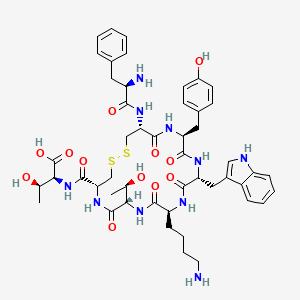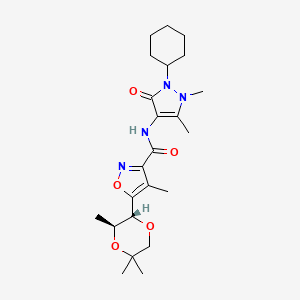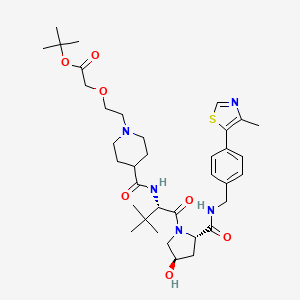
E3 Ligase Ligand-linker Conjugate 102
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 102: is a compound that plays a crucial role in the field of targeted protein degradation. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects the ligand to a target protein-binding moiety .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 102 involves the conjugation of a ligand for the E3 ubiquitin ligase, such as (S,R,S)-AHPC, with a linker. The ligand (S,R,S)-AHPC is based on the von Hippel-Lindau (VHL) protein ligand VH032 . The synthetic route typically involves multiple steps, including the preparation of the ligand and the linker, followed by their conjugation under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimization of reaction conditions, purification processes, and quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 102 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the transfer of ubiquitin to the target protein, leading to its degradation by the proteasome.
Formation of Ternary Complex: The compound induces the formation of a ternary complex between the E3 ligase, the target protein, and the ubiquitin-conjugating enzyme.
Common Reagents and Conditions: Common reagents used in these reactions include ubiquitin, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and the E3 ligase. The reactions typically occur under physiological conditions, such as in a buffered solution at neutral pH and body temperature .
Major Products: The major product formed from these reactions is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
科学的研究の応用
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 102 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biology, the compound is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets for diseases .
Medicine: In medicine, this compound is being explored as a therapeutic agent for the treatment of various diseases, including cancer, by targeting and degrading disease-causing proteins .
作用機序
E3 Ligase Ligand-linker Conjugate 102 exerts its effects by inducing the ubiquitination and subsequent degradation of target proteins. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the target proteins .
類似化合物との比較
Cereblon (CRBN) Ligands: These ligands are used in PROTACs to recruit the CRBN E3 ligase for targeted protein degradation.
MDM2 Ligands: These ligands target the MDM2 E3 ligase and are used in PROTACs for degrading specific proteins.
cIAP1 Ligands: These ligands recruit the cIAP1 E3 ligase for targeted protein degradation.
Uniqueness: E3 Ligase Ligand-linker Conjugate 102 is unique due to its specific ligand for the von Hippel-Lindau (VHL) E3 ligase, which allows for the targeted degradation of proteins that are not effectively degraded by other E3 ligases . This specificity makes it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C36H53N5O7S |
|---|---|
分子量 |
699.9 g/mol |
IUPAC名 |
tert-butyl 2-[2-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C36H53N5O7S/c1-23-30(49-22-38-23)25-10-8-24(9-11-25)19-37-33(45)28-18-27(42)20-41(28)34(46)31(35(2,3)4)39-32(44)26-12-14-40(15-13-26)16-17-47-21-29(43)48-36(5,6)7/h8-11,22,26-28,31,42H,12-21H2,1-7H3,(H,37,45)(H,39,44)/t27-,28+,31-/m1/s1 |
InChIキー |
FCALOZVVIWIDED-CKIYMEHHSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)CCOCC(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)CCOCC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


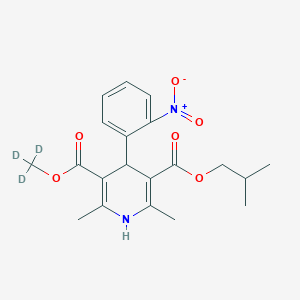
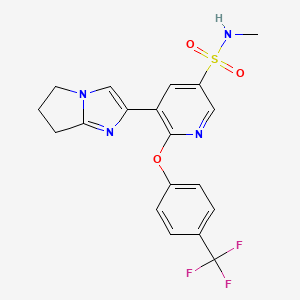
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
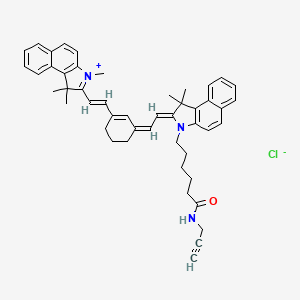

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
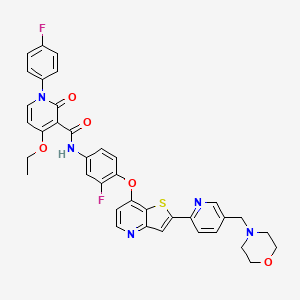
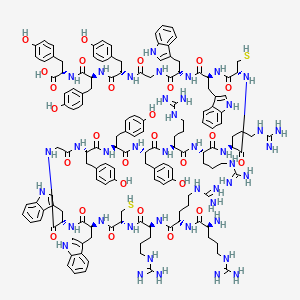
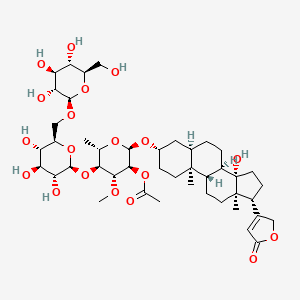
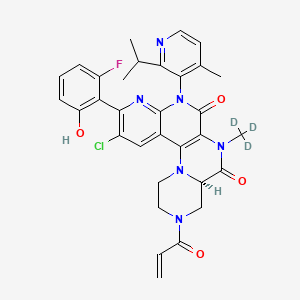
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
